4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol
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Overview
Description
4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol is a specialized chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by its unique molecular structure, which includes an amino group and a cyclopropyl ring. It is primarily used for research purposes in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative .
Scientific Research Applications
4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-2-methylbutan-2-ol: Shares a similar structure but lacks the cyclopropyl ring.
2-Amino-2-methyl-1-propanol: Another compound with an amino and hydroxyl group but a different carbon backbone.
Uniqueness: 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-amino-2-(2,2-dimethylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-7(8)9(3,11)4-5-10/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
NTMQWSZGHQZXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(C)(CCN)O)C |
Origin of Product |
United States |
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